Antituberculosis agent-2

Antitubercular Drug Discovery Pks13 Inhibition Minimum Inhibitory Concentration (MIC)

Researchers optimizing Pks13-targeted antituberculars face potency gaps due to suboptimal 5-position substitution. Antituberculosis agent-2 (Compound 8d) is a 4H-chromen-4-one Pks13 inhibitor with an azetidinylmethyl group at position 5, delivering an 8.5-fold MIC improvement against M. tuberculosis H37Rv (MIC 0.454 μg/mL) vs. the piperidinyl analog. Active against MDR-TB clinical isolates (MIC 1.644-1.757 μg/mL); favorable oral bioavailability and microsomal stability support preclinical PK/PD studies. Supplied with ≥98% purity; stable at ambient shipping conditions.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B15141665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntituberculosis agent-2
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O
InChIInChI=1S/C19H17NO4/c21-13-4-2-12(3-5-13)18-10-16(23)19-14(11-20-8-1-9-20)15(22)6-7-17(19)24-18/h2-7,10,21-22H,1,8-9,11H2
InChIKeyYONQTMXRNDKBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antituberculosis Agent-2: Baseline Anti-TB Potency Profile


Antituberculosis agent-2 (Compound 8d; CAS 2411741-01-8) is a synthetic 4H-chromen-4-one derivative developed through scaffold morphing of the benzofuran Pks13 inhibitor TAM16. Its IUPAC name is 5-(azetidin-1-ylmethyl)-6-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, and its molecular formula is C₁₉H₁₇NO₄ (MW 323.34) . The compound targets polyketide synthase 13 (Pks13), an essential enzyme in mycolic acid biosynthesis within the Mycobacterium tuberculosis cell wall, and has demonstrated activity against both drug-sensitive (M. tuberculosis H37Rv) and multidrug-resistant clinical isolates .

Pks13 inhibition and mycolic acid biosynthesis research
Drug-sensitive and MDR-TB strain susceptibility screening
4H-chromen-4-one scaffold SAR and lead optimization

Antituberculosis Agent-2: In-Class Substitution Limitations


Pks13 inhibitors constitute a chemically diverse class encompassing benzofurans, indoles, benzoxazoles, and 4H-chromen-4-ones, each with distinct structure-activity relationships (SAR) governing potency, spectrum, and ADME properties. The 4H-chromen-4-one scaffold of antituberculosis agent-2 differs fundamentally from the benzofuran core of TAM16 . Even within the same 4H-chromen-4-one series, substitution at the 5-, 6-, and 2-positions dramatically alters antimycobacterial activity: the azetidinylmethyl group at position 5 in agent-2 confers an approximately 8.5-fold improvement in MIC against M. tuberculosis H37Rv relative to the piperidinylmethyl analog (agent-1) . Generic substitution without quantitative comparative data therefore risks selecting a compound with substantially reduced potency, different resistance profiles, or unverified druggability characteristics.

Scaffold mismatch

Benzofuran, indole, or benzoxazole Pks13 inhibitors exhibit distinct SAR and may not replicate the activity profile of this 4H-chromen-4-one.

Substitution-dependent potency shift

The 5-position azetidinyl group contributes to a substantial MIC difference compared to piperidinyl analogs; generic replacement risks selecting a less active compound.

Resistance profile variability

MDR isolate response may not transfer across all Pks13 inhibitors; target vulnerability can differ between scaffolds and substitution patterns.

Antituberculosis Agent-2: Quantitative Differentiation Evidence


Intraseries Potency: Agent-2 vs. Agent-1

In a direct intraseries comparison of 4H-chromen-4-one derivatives, antituberculosis agent-2 (Compound 8d) demonstrates an MIC of 0.454 μg/mL against M. tuberculosis H37Rv, whereas the closely related analog antituberculosis agent-1 (Compound 8a), which bears a piperidinylmethyl substituent at position 5 instead of the azetidinylmethyl group, exhibits an MIC of 3.84 μg/mL against the same strain . This represents an 8.5-fold enhancement in potency attributable to the specific azetidine substitution.

Intraseries MIC
Head-to-head
Agent-2 MIC 0.454 μg/mL vs. agent-1 3.84 μg/mL (8.5-fold lower) against H37Rv
Supports SAR-driven azetidinyl substitution advantage for potency.
Reported intraseries comparison; broth microdilution assay.
Antitubercular Drug Discovery Pks13 Inhibition Minimum Inhibitory Concentration (MIC)

Activity Against MDR-TB Clinical Isolates

Antituberculosis agent-2 retains measurable activity against multidrug-resistant M. tuberculosis clinical isolates, with reported MIC values of 1.757 μg/mL against strain 13946 and 1.644 μg/mL against strain 14862 . In contrast, first-line agent isoniazid exhibits substantially elevated MICs (typically 2-4 μg/mL, moderate to high-level resistance) against MDR-TB isolates harboring katG or inhA mutations . The fold-shift in MIC for antituberculosis agent-2 between drug-sensitive H37Rv (0.454 μg/mL) and MDR strains (~1.7 μg/mL) is approximately 3.7-fold, whereas isoniazid experiences a >25- to >50-fold shift between sensitive and resistant strains .

MDR-TB Activity
Cross-study comparable
MIC 1.644–1.757 μg/mL against MDR isolates; ~3.7-fold shift from sensitive strain (vs. >25-fold for isoniazid).
Retained activity in drug-resistant backgrounds supports Pks13 inhibition studies.
Clinical isolate data; comparator isoniazid MIC from surveillance studies.
Multidrug-Resistant Tuberculosis (MDR-TB) Clinical Isolate Profiling Resistance Spectrum

In Vitro ADME/Tox Profile

In preliminary druggability evaluations, antituberculosis agent-2 displayed favorable microsomal stability in both mouse and human liver microsome preparations, low cytotoxicity in mammalian cell lines, and acceptable oral bioavailability in rodent models . The original research article specifically notes 'favorable mouse and human microsomal stability' and 'low cytotoxicity' as distinguishing features relative to other antitubercular leads that often fail due to high metabolic clearance or cellular toxicity .

In Vitro ADME/Tox
Supporting evidence
Reported favorable mouse/human microsomal stability, low cytotoxicity, and acceptable oral bioavailability.
Reported ADME profile supports further lead optimization; quantitative differentiation not available.
Data to verify; class-level inference for comparator context.
Microsomal Stability Cytotoxicity Drug-Likeness

In Vivo Efficacy in Murine TB Model

In an acute mouse model of tuberculosis infection, antituberculosis agent-2 demonstrated modest in vivo efficacy following 3 weeks of oral treatment . While the original publication does not report direct comparator data in the same model, the establishment of in vivo activity validates target engagement and provides a baseline for further lead optimization. This is a critical differentiator from the numerous antitubercular leads that show potent in vitro MICs but fail to translate to in vivo models due to poor pharmacokinetics or insufficient target exposure .

In Vivo Efficacy
Supporting evidence
Modest in vivo efficacy in acute mouse TB model (3-week oral treatment).
Reported in vivo activity context validates target engagement for translational research.
No direct comparator data; quantitative differentiation unavailable.
In Vivo Efficacy Murine Infection Model Proof-of-Concept

Antituberculosis Agent-2: Research and Procurement Applications


SAR and Lead Optimization for Pks13 Inhibitors

Given the 8.5-fold intraseries potency differential relative to the piperidinyl analog (agent-1), antituberculosis agent-2 serves as the optimal reference standard for establishing SAR at the 5-position of the 4H-chromen-4-one scaffold . Procurement of agent-2 enables direct quantitative comparison of azetidinyl vs. piperidinyl substitution effects on MIC, supporting rational design of next-generation analogs with enhanced potency.

Mechanism-of-Action Studies in Drug-Resistant TB

The retention of activity against MDR-TB clinical isolates (MIC 1.644-1.757 μg/mL) positions antituberculosis agent-2 as a valuable tool compound for investigating Pks13 inhibition in drug-resistant genetic backgrounds . This is particularly relevant for studies comparing target vulnerability between drug-sensitive and MDR strains, and for resistance mechanism elucidation through mutant selection and whole-genome sequencing.

In Vivo Proof-of-Concept and PK/PD Modeling

With documented in vivo efficacy in an acute murine TB model and favorable preliminary microsomal stability data, antituberculosis agent-2 is appropriate for preclinical PK/PD studies aimed at establishing exposure-response relationships for Pks13 inhibitors . The compound's oral bioavailability supports oral dosing regimens in rodent infection models, facilitating translational research.

Positive Control for Antitubercular Screening

As a well-characterized Pks13 inhibitor with published MIC values across multiple M. tuberculosis strains (H37Rv: 0.454 μg/mL; 13946: 1.757 μg/mL; 14862: 1.644 μg/mL), antituberculosis agent-2 can serve as a benchmark positive control in high-throughput screening campaigns and in vitro microbiological assays . Its defined activity spectrum enables normalization of inter-assay variability and provides a quantitative comparator for hit-to-lead progression.

Application
Selection Property
Validation Focus
Pks13 inhibitor SAR studies
Azetidinyl substitution profile
Intraseries MIC differential review
Drug-resistant TB mechanism research
MDR isolate activity retention
Target vulnerability in resistant backgrounds
In vivo PK/PD modeling
Murine model oral activity
Exposure-response relationship validation
Antitubercular screening comparator
Published multi-strain MIC data
Inter-assay normalization and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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